molecular formula C22H16BrN3O3 B1667488 Bpipp CAS No. 325746-94-9

Bpipp

Cat. No. B1667488
CAS RN: 325746-94-9
M. Wt: 450.3 g/mol
InChI Key: QSZKQDDYOLAPII-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of BPIPP involves the inhibition of guanylyl cyclase type C and adenylyl cyclase, leading to the suppression of cyclic nucleotide synthesis. This inhibition is complex and indirect, possibly associated with phospholipase C and tyrosine-specific phosphorylation. This compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases and suppresses fluid accumulation induced by stable toxin in an in vivo rabbit intestinal loop model .

Biochemical Analysis

Biochemical Properties

Bpipp plays a significant role in biochemical reactions by inhibiting the activity of guanylyl and adenylyl cyclases . These enzymes are crucial for the synthesis of cyclic nucleotides, and this compound’s interaction with them leads to a suppression of cyclic nucleotide synthesis .

Cellular Effects

This compound influences cell function by suppressing cGMP accumulation induced by stable toxin (STa), guanylin, atrial natriuretic peptide, and C-type natriuretic peptide . This suppression can lead to a decrease in chloride efflux, which can impact various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to guanylyl and adenylyl cyclases, inhibiting their activity and subsequently suppressing the synthesis of cyclic nucleotides . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea

Dosage Effects in Animal Models

Preliminary studies have shown that this compound can suppress STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclic nucleotide synthesis. It interacts with guanylyl and adenylyl cyclases, leading to a suppression of cyclic nucleotide synthesis .

Preparation Methods

BPIPP can be synthesized through a multi-step process involving the Hantzsch dihydropyridine three-component cyclization. The synthetic route typically involves the reaction of 1,3-indandione with aldehydes and primary amines in acetic acid under controlled microwave irradiation conditions. This method significantly reduces reaction times and increases yields compared to conventional heating .

Comparison with Similar Compounds

properties

IUPAC Name

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZKQDDYOLAPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402980
Record name ST50103571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325746-94-9
Record name ST50103571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?

A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []

Q2: What are the potential therapeutic applications of this compound?

A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.

Q3: What is the safety profile of this compound?

A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.

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